![molecular formula C14H21NOS B4962843 (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is chemically similar to ketamine and phencyclidine (PCP). It was first synthesized in 2010 and has gained popularity in the research community due to its unique pharmacological properties.
Mecanismo De Acción
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine acts as a non-competitive antagonist of the NMDA receptor, which results in a dissociative state. (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine produces a range of biochemical and physiological effects, including altered perception, dissociation, and euphoria. It can also cause sedation, ataxia, and hallucinations. (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has been found to have a longer duration of action than ketamine, with effects lasting up to 6-8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has several advantages for use in lab experiments, including its high potency and unique pharmacological profile. However, (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is a relatively new drug and there is still limited information available on its long-term effects and potential toxicity. It is important to use caution when handling and administering (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine in lab experiments.
Direcciones Futuras
There are several potential future directions for research on (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, including its potential as a treatment for depression and anxiety disorders. Further studies are also needed to determine the long-term effects and potential toxicity of (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine. Additionally, research is needed to explore the potential use of (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine in combination with other drugs for therapeutic purposes.
In conclusion, (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties. It has been studied for its potential use in treating depression and anxiety disorders and has several advantages for use in lab experiments. However, caution is needed when handling and administering (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, and further research is needed to determine its long-term effects and potential toxicity.
Métodos De Síntesis
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is synthesized by the reaction of 3-methylthiophenol with 2-bromo-2-methoxycyclohexanone in the presence of a strong base. The resulting compound is then reduced with lithium aluminum hydride to produce (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine.
Aplicaciones Científicas De Investigación
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has been used in various scientific research studies, including pharmacological and toxicological research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays an important role in learning and memory. (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-methoxycyclohexyl)-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-16-14-9-4-3-8-13(14)15-11-6-5-7-12(10-11)17-2/h5-7,10,13-15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZFSOQTMGWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxycyclohexyl)-3-methylsulfanylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

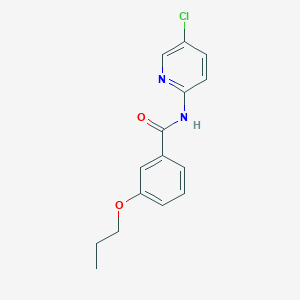
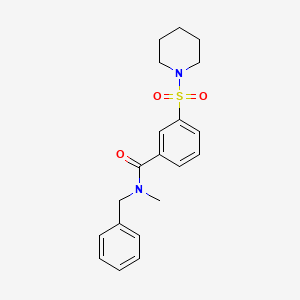
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
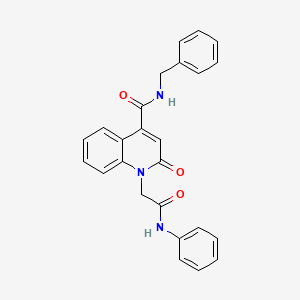
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
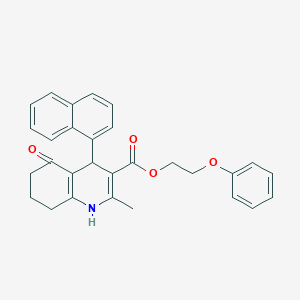
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
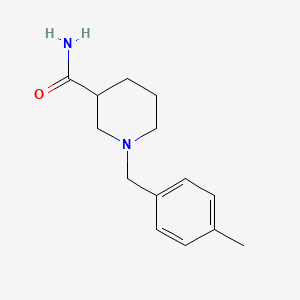
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
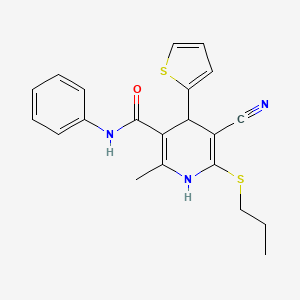
![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)